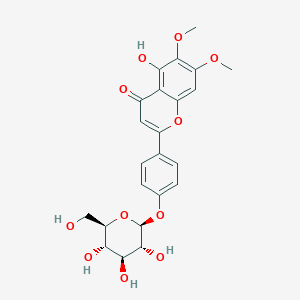

Cirsimarin

Descripción

This compound has been reported in Cirsium rhinoceros, Microtea debilis, and other organisms with data available.

a flavone glycoside from Microtea debilis; structure given in first source

Structure

3D Structure

Propiedades

IUPAC Name |

5-hydroxy-6,7-dimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O11/c1-30-15-8-14-17(19(27)22(15)31-2)12(25)7-13(33-14)10-3-5-11(6-4-10)32-23-21(29)20(28)18(26)16(9-24)34-23/h3-8,16,18,20-21,23-24,26-29H,9H2,1-2H3/t16-,18-,20+,21-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETJLKUBHXTIGH-FZFRBNDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80926633 | |

| Record name | 4-(5-Hydroxy-6,7-dimethoxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80926633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13020-19-4 | |

| Record name | Cirsimarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13020-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cirsimarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013020194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5-Hydroxy-6,7-dimethoxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80926633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cirsimarin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72U3YNK7DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Biological Sources and Extraction of Cirsimarin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known biological sources of the flavonoid cirsimarin, along with detailed methodologies for its extraction and purification. The information is intended to serve as a technical resource for professionals engaged in natural product research and drug development.

Biological Sources of this compound

This compound, a flavone glucoside, has been identified in a variety of plant species across several families.[1] Its presence is well-documented in medicinal plants, where it contributes to their pharmacological profiles.[2][3] The primary plant sources reported in the literature are detailed below.

| Plant Species | Family | Part(s) Used | Reference(s) |

| Microtea debilis | Phytolaccaceae | Whole Plant | [2][4] |

| Cirsium japonicum | Asteraceae | Aerial Parts | |

| Artemisia judaica | Asteraceae | Not Specified | |

| Lithocarpus dealbatus | Fagaceae | Not Specified | |

| Ocimum sanctum (Tulsi) | Lamiaceae | Not Specified | |

| Abrus precatorius | Fabaceae | Cotyledons | |

| Cirsium rhinoceros | Asteraceae | Not Specified | |

| Cirsium vulgare | Asteraceae | Leaves |

Extraction and Purification Methodologies

The isolation of this compound from its natural sources involves a multi-step process encompassing initial extraction, concentration, and subsequent purification. The choice of method depends on factors such as the plant matrix, desired purity, and scale of operation.

Conventional and modern extraction techniques have been applied to obtain crude extracts rich in this compound.

-

Solvent Extraction (Maceration/Reflux): This is the most common approach. Ethanol-water mixtures are frequently used due to their efficiency in extracting flavonoids. Heat-reflux extraction has been shown to be particularly effective for obtaining high recoveries of phenolic compounds from Cirsium species.

-

Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency and yield compared to traditional maceration.

-

Supercritical Fluid Extraction (SFE): A green technology that uses supercritical CO2 as a solvent. It is highly selective and can yield clean extracts, though it may require optimization for polar compounds like flavonoid glycosides.

The following table summarizes quantitative data related to various extraction methodologies for flavonoids from relevant plant families.

| Plant Source | Extraction Method | Solvent(s) | Key Parameters | Purity / Yield | Reference(s) |

| Microtea debilis | Maceration | Ethanol/Water (70/30, v/v) | Room temp, 7 hours | Not specified in extract | |

| Cirsium vulgare | Heat-Reflux | 50% Ethanol | 1.5 hours | Yields (mg/g): Chlorogenic acid (13.1), Apigenin-7-O-glucoside (9.9) | |

| Milk Thistle | UAE | 40% (w/w) Glycerol | 80 °C, 60 min | Yield: ~10.93 mg/g Silymarin |

Crude extracts typically contain a complex mixture of compounds. High-purity this compound is obtained through one or more chromatographic steps.

-

Solid-Phase Extraction (SPE): Often used as an initial clean-up step. For instance, silica-based cartridges can be used to remove pigments and other non-polar impurities from the crude extract.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): A widely used technique for isolating and purifying natural products with high efficiency and resolution. It is the method of choice for obtaining high-purity this compound.

-

Macroporous Resin Chromatography: This technique is effective for the enrichment of flavonoids from dilute extracts before further purification by methods like prep-HPLC.

-

High-Speed Counter-Current Chromatography (HSCCC): A support-free liquid-liquid partition chromatography technique that has proven successful for the isolation and purification of various natural products, including flavonoids and coumarins.

Experimental Protocols

This protocol is adapted from the methodology described for the isolation of this compound for lipolytic activity studies.

A. Extraction

-

Dry the plant material of Microtea debilis and grind it into a fine powder.

-

Macerate the powder in an ethanol/water (70/30, v/v) solution at a concentration of 10 g of powder per 100 mL of solvent.

-

Perform the extraction at room temperature under continuous agitation for 7 hours.

-

Filter the crude extract sequentially through a nylon mesh, paper filters (e.g., Whatman, 11 µm porosity), and finally a cellulose acetate filter (0.2 µm porosity) to clarify.

-

Store the clarified extract at 4°C.

B. Discoloration and Solid-Phase Extraction (SPE)

-

Pre-condition a silica SPE cartridge (e.g., 10 g) with 60 mL of cyclohexane.

-

Load 10 mL of the crude extract onto the cartridge.

-

Elute pigments and non-polar compounds with 100 mL of cyclohexane.

-

Elute the polar fraction containing this compound with 100 mL of methanol.

-

Collect the methanolic fraction and evaporate the solvent using a rotary evaporator.

-

Re-dissolve the dried residue in 0.5 mL of a water/acetonitrile (70/30, v/v) solution.

C. Purification by Preparative HPLC

-

System: Preparative HPLC with UV detection.

-

Column: C18 reverse-phase column (e.g., 100-RP18 Lichrospher, 250 x 4 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with water/acetonitrile (70/30, v/v).

-

Flow Rate: 30 mL/min.

-

Detection: UV at 254 nm.

-

Inject the concentrated sample from the SPE step.

-

Monitor the chromatogram and collect the fractions corresponding to the this compound peak (retention time approx. 4.5 min under these conditions).

-

Pool the collected fractions, remove the acetonitrile by evaporation, and freeze-dry the remaining aqueous portion to obtain pure this compound powder.

References

- 1. This compound | C23H24O11 | CID 159460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Current State of Knowledge in Biological Properties of Cirsimaritin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Current State of Knowledge in Biological Properties of Cirsimaritin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Pharmacological Properties of Cirsimarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cirsimarin, a flavone glycoside, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the current understanding of this compound's core pharmacological properties, with a focus on its anti-inflammatory, anti-cancer, anti-lipogenic, cardiovascular, and neuroprotective effects. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the known signaling pathways influenced by this compound. It is important to note that much of the available research has been conducted on this compound's aglycone, Cirsimaritin, and this guide will clearly distinguish between the two where the data allows. Oral administration of this compound leads to its metabolism into Cirsimaritin, which is then available to exert its systemic effects.

Introduction

This compound (5-hydroxy-6,7-dimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one) is a naturally occurring flavone glycoside found in various medicinal plants, including those from the Cirsium and Microtea genera.[1] Traditional medicine has long utilized plants containing this compound for a variety of ailments, prompting modern scientific investigation into its specific bioactive properties. This guide serves as a technical resource for researchers and professionals in drug development, consolidating the current knowledge on the pharmacological profile of this compound and its active metabolite, Cirsimaritin.

Anti-inflammatory Properties

This compound and its aglycone, Cirsimaritin, have demonstrated significant anti-inflammatory effects. These properties are primarily attributed to the downregulation of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.

Quantitative Data: Anti-inflammatory Activity

| Compound | Assay | Cell Line | IC50 | Reference |

| Cirsimaritin | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 7.47 µg/mL | [2] |

Experimental Protocols

2.2.1. In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol is a standard method for assessing the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Cirsimaritin. The cells are pre-incubated for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS serves as a negative control.

-

Incubation: The plates are incubated for an additional 24 hours.

-

Nitrite Measurement (Griess Assay):

-

After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

-

The plate is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

-

-

Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.[3][4]

2.2.2. In Vivo Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model to evaluate the acute anti-inflammatory activity of a compound.

-

Animals: Male Wistar rats (150-200 g) are used.

-

Treatment: Animals are divided into groups. The test groups receive intraperitoneal (i.p.) injections of this compound at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin (5 mg/kg, i.p.).

-

Induction of Edema: Thirty minutes after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.[5]

Signaling Pathways

This compound and Cirsimaritin exert their anti-inflammatory effects by modulating several key signaling pathways. One of the primary mechanisms is the inhibition of the JAK/STAT and IRF-3 pathways. Cirsimaritin has also been shown to suppress the activation of NF-κB by inhibiting the phosphorylation and degradation of its inhibitory subunit, IκBα. Furthermore, it inhibits the phosphorylation of Akt and the activation of transcription factors c-fos and STAT3.

Workflow for Investigating Anti-inflammatory Signaling Pathways of this compound

Caption: Workflow for elucidating this compound's anti-inflammatory mechanisms.

Anti-Cancer Properties

Cirsimaritin, the aglycone of this compound, has demonstrated cytotoxic effects against various cancer cell lines. Its mechanisms of action involve the induction of apoptosis and cell cycle arrest.

Quantitative Data: Anti-Cancer Activity

| Compound | Cell Line | Cancer Type | IC50 | Reference |

| Cirsimaritin | HCT-116 | Colon Carcinoma | 24.70 µg/mL | |

| This compound | MCF-7 | Breast Adenocarcinoma | > 40 µM (decreased viability) |

Experimental Protocols

3.2.1. In Vitro Cytotoxicity Assay (XTT Assay)

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to assess cell viability.

-

Cell Culture: Cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of this compound or Cirsimaritin for 24 to 72 hours.

-

XTT Reagent Addition: The XTT labeling mixture is added to each well and the plates are incubated for 4 hours at 37°C.

-

Absorbance Measurement: The formation of formazan is quantified by measuring the absorbance at 450 nm with a reference wavelength of 650 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Signaling Pathways

The anticancer mechanisms of Cirsimaritin involve the induction of apoptosis, modulation of the Akt signaling pathway, and effects on cAMP/PKA signaling. In HCT-116 cells, Cirsimaritin has been shown to induce apoptosis and increase the generation of reactive oxygen species (ROS). It also causes cell cycle arrest at the G2/M phase. In MCF-7 cells, this compound has been found to negatively modulate genes associated with cell proliferation (CCND1, CCNA2, CDK2, CDK4) and cell death (BCL-XL, BAX, CASP9, BIRC5).

Proposed Anti-Cancer Signaling Pathway of this compound/Cirsimaritin

Caption: Putative signaling pathways affected by this compound in cancer cells.

Anti-Lipogenic Properties

This compound has demonstrated potent anti-lipogenic effects, suggesting its potential as a therapeutic agent for obesity and related metabolic disorders.

Quantitative Data: Anti-Lipogenic Activity

| Compound | Assay | System | IC50 | Reference |

| This compound | Lipogenesis Inhibition | Isolated Rat Adipocytes | 1.28 ± 0.04 µM |

Experimental Protocols

4.2.1. In Vitro Lipogenesis Assay in Isolated Rat Adipocytes

This protocol measures the synthesis of new lipids in fat cells.

-

Adipocyte Isolation: Epididymal fat pads are removed from rats and digested with collagenase to isolate adipocytes.

-

Pre-incubation: Isolated adipocytes are pre-incubated with various concentrations of this compound for 1 hour.

-

Lipogenesis Measurement: [1-14C]-acetate is added to the adipocyte suspension, and the cells are incubated to allow for the incorporation of the radiolabel into newly synthesized lipids.

-

Lipid Extraction: Total lipids are extracted from the adipocytes.

-

Scintillation Counting: The amount of radioactivity incorporated into the lipid fraction is measured using a scintillation counter.

-

Data Analysis: The inhibitory effect of this compound on lipogenesis is calculated, and the IC50 value is determined.

Cardiovascular Properties

This compound exhibits cardiovascular effects, primarily through its interaction with adenosine receptors.

Quantitative Data: Cardiovascular Activity

| Compound | Receptor | Assay | Ki | Reference |

| This compound | Adenosine A2 Receptor | Radioligand Binding | 6.5 ± 0.3 µM |

Experimental Protocols

5.2.1. Adenosine Receptor Binding Assay

This assay determines the affinity of a compound for a specific receptor.

-

Membrane Preparation: Membranes expressing the target adenosine receptor subtype (e.g., from rat striatum for A2 receptors) are prepared.

-

Radioligand Binding: The membranes are incubated with a specific radioligand (e.g., [3H]NECA for A2 receptors) and various concentrations of the test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Radioactivity Measurement: The radioactivity of the filters (representing the bound radioligand) is measured by liquid scintillation counting.

-

Data Analysis: The inhibition of radioligand binding by the test compound is used to calculate the Ki value.

5.2.2. Vasodilation Assay in Isolated Rat Aorta

This ex vivo method assesses the ability of a compound to relax pre-constricted blood vessels.

-

Aortic Ring Preparation: The thoracic aorta is excised from a rat and cut into rings. The rings are mounted in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.

-

Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor such as phenylephrine or KCl.

-

Treatment: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

Measurement of Relaxation: The changes in isometric tension are recorded.

-

Data Analysis: The vasorelaxant effect is expressed as a percentage of the pre-contraction, and the EC50 value is determined.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent.

Quantitative Data: Pharmacokinetics

| Compound | Administration | Species | Key Parameters | Reference |

| This compound | Intravenous (1 mg/kg) | Rat | t1/2: 1.1 ± 0.4 h; AUC(0-t): 1068.2 ± 359.2 ng/mL·h | |

| This compound (metabolized to Cirsimaritin) | Oral (8 mg/kg) | Rat | Plasma [Cirsimaritin] at 2h: 0.126 ± 0.04 µM |

Summary of Pharmacokinetic Properties

Following intravenous administration in rats, this compound is rapidly eliminated from the plasma. After oral administration, this compound itself is not detected in the plasma or urine; instead, its aglycone, Cirsimaritin, and glucuronides of Cirsimaritin are found. This indicates that this compound is likely metabolized in the gastrointestinal tract and/or liver to Cirsimaritin, which is then absorbed and exerts systemic effects. The oral bioavailability of many flavonoids, including those related to this compound, is generally low due to poor water solubility and extensive first-pass metabolism.

Metabolic Conversion of this compound

Caption: Metabolic fate of orally administered this compound.

Other Pharmacological Properties

Antiviral Activity

Cirsimaritin has been shown to inhibit the replication of influenza A virus strains H1N1 and H3N2 in vitro, with IC50 values ranging from 5.8 to 11.1 µg/mL. The proposed mechanism involves the downregulation of the NF-κB signal transduction pathway.

Neuroprotective Effects

While specific studies on the neuroprotective effects of this compound are limited, related flavonoids have shown promise in this area. Experimental protocols to evaluate neuroprotection often involve neuronal cell lines like SH-SY5Y.

7.2.1. Neuroprotection Assay in SH-SY5Y Cells

-

Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in a suitable medium.

-

Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to an agent like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).

-

Treatment: Cells are pre-treated with various concentrations of the test compound before the addition of the neurotoxin.

-

Cell Viability Assessment: Cell viability is measured using assays like the MTT assay.

-

Data Analysis: The ability of the compound to protect the cells from the neurotoxin-induced cell death is quantified.

Conclusion

This compound and its active metabolite, Cirsimaritin, exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-lipogenic, cardiovascular, and potential antiviral and neuroprotective effects. The primary mechanisms of action involve the modulation of key signaling pathways such as JAK/STAT, NF-κB, and Akt. While much of the quantitative data and mechanistic insights are derived from studies on Cirsimaritin, the understanding that this compound serves as a prodrug to Cirsimaritin following oral administration is crucial for its therapeutic development. Further research is warranted to fully elucidate the specific pharmacological profile of this compound, including more detailed dose-response studies, comprehensive pharmacokinetic and pharmacodynamic modeling, and direct comparative studies with its aglycone. This will be essential for translating the promising preclinical findings into potential clinical applications.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. mdpi.com [mdpi.com]

- 3. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Cirsimarin: A Technical Guide to its Antagonism of the Adenosine A1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cirsimarin is a flavone glycoside, specifically cirsimaritin 4'-O-glucoside, isolated from the plant Microtea debilis.[1] Through bioassay-guided fractionation, this compound has been identified as an active ligand for the adenosine A1 receptor.[1][2] Extensive in-vitro and in-vivo studies have characterized this compound as a competitive antagonist at this receptor.[1][3] Its action as an adenosine A1 antagonist may explain the traditional use of Microtea debilis in Suriname for treating "proteinuria". This document provides a detailed technical overview of this compound's interaction with the adenosine A1 receptor, summarizing all available quantitative data, experimental protocols, and relevant signaling pathways.

Adenosine A1 Receptor Signaling Pathway

The adenosine A1 receptor (A1R) is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Upon activation by an endogenous agonist like adenosine, the A1R initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels modulates various downstream cellular processes.

References

- 1. Adenosine-1 active ligands: this compound, a flavone glycoside from Microtea debilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound and cirsimaritin, flavonoids of Microtea debilis (Phytolaccaceae) with adenosine antagonistic properties in rats: leads for new therapeutics in acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Effects of Cirsimarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cirsimarin, a flavone glucoside, has demonstrated notable anti-inflammatory properties in various in vitro models. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on key inflammatory mediators and signaling pathways. Experimental evidence points to its ability to suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The underlying mechanisms of action involve the modulation of critical signaling cascades, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT), interferon regulatory factor 3 (IRF-3), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways. This document details the experimental protocols for assessing these anti-inflammatory effects and presents available data to support further research and development of this compound as a potential therapeutic agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key cellular player in the inflammatory process is the macrophage, which, upon activation by stimuli like bacterial lipopolysaccharide (LPS), produces a variety of pro-inflammatory mediators. These include nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6. The production of these mediators is tightly regulated by intricate intracellular signaling networks.

This compound is a flavone glycoside that has been isolated from several medicinal plants. Emerging research has highlighted its potential as an anti-inflammatory agent. This guide synthesizes the available in vitro data on this compound's anti-inflammatory effects, providing researchers and drug development professionals with a detailed resource on its mechanisms of action and the methodologies used to evaluate them.

Effects on Pro-inflammatory Mediators

This compound has been shown to concentration-dependently inhibit the production of key pro-inflammatory mediators in LPS-stimulated macrophages.[1]

Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2)

This compound has demonstrated significant inhibitory effects on the production of NO and PGE2 in in vitro models.[1] This inhibition is attributed to the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and prostaglandins, respectively.[1]

Inhibition of Pro-inflammatory Cytokines

The production of pro-inflammatory cytokines is a hallmark of the inflammatory response. This compound has been found to suppress the production and mRNA expression of TNF-α and IL-6 in LPS-stimulated RAW 264.7 and bone marrow-derived macrophages.[1]

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated Macrophages

| Mediator | Cell Line | Effect of this compound | Reference |

| Nitric Oxide (NO) | RAW 264.7 | Concentration-dependent inhibition | [1] |

| Prostaglandin E2 (PGE2) | RAW 264.7 | Concentration-dependent inhibition | |

| inducible Nitric Oxide Synthase (iNOS) | RAW 264.7 | Downregulation of protein and mRNA expression | |

| Cyclooxygenase-2 (COX-2) | RAW 264.7 | Downregulation of protein and mRNA expression | |

| Tumor Necrosis Factor-alpha (TNF-α) | RAW 264.7, BMDM | Suppression of production and mRNA expression | |

| Interleukin-6 (IL-6) | RAW 264.7, BMDM | Suppression of production and mRNA expression |

Note: BMDM - Bone Marrow-Derived Macrophages. Specific IC50 values for this compound are not available in the cited literature.

Table 2: Anti-inflammatory Activity of Cirsimaritin (Aglycone of this compound) in LPS-stimulated RAW 264.7 Cells

| Mediator | IC50 (µM) | Reference |

| Nitric Oxide (NO) | Not explicitly stated, but showed concentration-dependent inhibition | |

| Tumor Necrosis Factor-alpha (TNF-α) | Not explicitly stated, but showed concentration-dependent inhibition | |

| Interleukin-6 (IL-6) | Not explicitly stated, but showed concentration-dependent inhibition |

Disclaimer: The data in Table 2 is for Cirsimaritin, the aglycone of this compound. While structurally related, the bioactivities may differ.

Molecular Mechanisms of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways that are activated in response to inflammatory stimuli.

JAK/STAT and IRF-3 Signaling Pathway

Studies have shown that this compound down-regulates the phosphorylation of Janus kinase (JAK) and signal transducer and activator of transcriptions (STATs) in LPS-stimulated macrophages. It also inhibits the nuclear translocation of interferon regulatory factor (IRF)-3. This pathway is crucial for the production of type I interferons and other inflammatory mediators.

Caption: this compound inhibits the JAK/STAT and IRF-3 signaling pathways.

NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are central regulators of inflammation. While direct evidence for this compound's effect on NF-κB is still emerging, studies on its aglycone, Cirsimaritin, show inhibition of IκBα phosphorylation and degradation, which are key steps in NF-κB activation. Cirsimaritin also suppresses the phosphorylation of Akt and the activation of transcription factors c-fos and STAT3. Furthermore, this compound has been shown to down-regulate the phosphorylation of p38 MAPK.

Caption: this compound modulates the NF-κB and MAPK signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's in vitro anti-inflammatory effects.

Cell Culture and Treatment

Murine macrophage cell lines, such as RAW 264.7, are commonly used for in vitro inflammation studies.

-

Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for cytokine ELISAs, and 6-well plates or 100 mm dishes for Western blotting and RNA extraction) at a density that allows for optimal growth and response to stimuli.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for a specified period (e.g., 1-2 hours) before inducing inflammation.

-

Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) at a concentration known to elicit a robust inflammatory response (e.g., 1 µg/mL).

-

Incubation: Incubate the cells for a designated period depending on the endpoint being measured (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis).

Cell Viability Assay (MTT Assay)

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubate for a period that allows for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Collect the cell culture supernatant after the incubation period.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate the mixture at room temperature in the dark for a short period (e.g., 10-15 minutes) to allow for color development.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm).

-

Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Cytokine and PGE2 Quantification (ELISA)

-

Collect the cell culture supernatant.

-

Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α, IL-6, or PGE2 according to the manufacturer's instructions for the specific ELISA kit.

-

Briefly, this involves adding the supernatant to wells pre-coated with a capture antibody, followed by the addition of a detection antibody, a conjugated secondary antibody (e.g., streptavidin-HRP), and a substrate solution.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the concentration of the cytokine or PGE2 based on a standard curve.

Western Blot Analysis

This technique is used to determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of signaling proteins.

-

Protein Extraction: Lyse the cells with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-iNOS, anti-COX-2, anti-phospho-JAK, anti-phospho-STAT, anti-phospho-p38, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Caption: General experimental workflow for assessing the in vitro anti-inflammatory effects of this compound.

Conclusion and Future Directions

The available in vitro evidence strongly suggests that this compound is a potent inhibitor of key inflammatory pathways and mediators. Its ability to modulate the JAK/STAT, IRF-3, and MAPK signaling pathways provides a molecular basis for its observed anti-inflammatory effects. However, to advance the development of this compound as a therapeutic candidate, further research is warranted. Specifically, future studies should focus on:

-

Quantitative Analysis: Determining the precise IC50 values of this compound for the inhibition of various inflammatory mediators.

-

Broader Signaling Profile: A more comprehensive investigation into its effects on the NF-κB pathway and other relevant signaling cascades.

-

In Vivo Studies: Validating the in vitro findings in animal models of inflammatory diseases.

-

Structure-Activity Relationship: Comparing the activity of this compound with its aglycone, Cirsimaritin, and other related flavonoids to understand the structural determinants of its anti-inflammatory potency.

This technical guide provides a solid foundation for researchers and scientists to build upon in their exploration of the therapeutic potential of this compound. The detailed protocols and summarized data are intended to facilitate the design of future experiments and accelerate the translation of these promising in vitro findings.

References

Unveiling the Anti-Lipogenic Potential of Cirsimarin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the anti-lipogenic activity of cirsimarin, a naturally occurring flavonoid, in adipocytes. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a therapeutic agent for obesity and related metabolic disorders. Herein, we consolidate the current understanding of this compound's effects on lipid accumulation, detail the experimental protocols for its study, and visualize the putative signaling pathways involved.

Executive Summary

This compound has demonstrated significant anti-lipogenic properties both in vivo and in vitro. Studies in animal models have shown a reduction in intra-abdominal fat deposition, while cellular assays have established its ability to inhibit lipid accumulation in adipocytes. The primary mechanism appears to be the inhibition of lipogenesis rather than the stimulation of lipolysis. This guide will delve into the quantitative data supporting these findings and the molecular pathways that likely mediate these effects, providing a solid foundation for future research and development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the anti-lipogenic activity of this compound.

Table 1: In Vivo Effects of this compound on Adipose Tissue in Mice [1]

| Treatment Group | Dose (mg/kg/day) | Retroperitoneal Fat Pad Weight Reduction (%) | Epididymal Fat Pad Weight Reduction (%) | Adipose Cell Diameter Reduction (%) | Adipose Cell Volume Decrease (%) |

| This compound | 25 | 29 | 25 | 5 | 14 |

| This compound | 50 | 37 | 28 | 8 | 35 |

Table 2: In Vitro Inhibitory Effect of this compound on Lipogenesis

| Cell Type | Assay | IC50 (µM) | Reference |

| Isolated Rat Adipocytes | [14C]-Acetate Incorporation | 1.28 ± 0.04 | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the anti-lipogenic activity of this compound.

Cell Culture and Differentiation of 3T3-L1 Preadipocytes

The 3T3-L1 cell line is a well-established model for studying adipogenesis.

-

Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Differentiation: To induce differentiation into mature adipocytes, post-confluent 3T3-L1 cells (day 0) are treated with a differentiation cocktail containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for 2 days.

-

Maintenance: From day 2 onwards, the medium is replaced every 2 days with DMEM containing 10% FBS and 10 µg/mL insulin. Mature adipocytes are typically observed by day 8-10, characterized by the accumulation of lipid droplets.[3][4][5]

Oil Red O Staining for Lipid Accumulation

Oil Red O staining is a qualitative and quantitative method to assess intracellular lipid accumulation.

-

Preparation: Differentiated 3T3-L1 adipocytes in a multi-well plate are washed twice with phosphate-buffered saline (PBS).

-

Fixation: Cells are fixed with 10% formalin in PBS for at least 1 hour at room temperature.

-

Washing: The formalin is removed, and the cells are washed with 60% isopropanol.

-

Staining: The wells are completely dried, and Oil Red O working solution (0.21% Oil Red O in 60% isopropanol) is added to cover the cell monolayer for 10 minutes.

-

Destaining and Visualization: The staining solution is removed, and the cells are washed four times with distilled water. The stained lipid droplets can be visualized under a microscope.

-

Quantification: To quantify the lipid accumulation, the stained lipid is eluted with 100% isopropanol for 10 minutes, and the absorbance of the eluate is measured at 490-520 nm.

Lipogenesis Assay using [14C]-Acetate Incorporation

This assay measures the rate of de novo lipogenesis by quantifying the incorporation of radiolabeled acetate into cellular lipids.

-

Cell Preparation: Isolated primary adipocytes or differentiated 3T3-L1 adipocytes are washed and resuspended in Krebs-Ringer bicarbonate buffer (KRBB) containing 1% bovine serum albumin (BSA).

-

Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control for 1 hour at 37°C.

-

Lipogenesis Induction: Lipogenesis is initiated by the addition of [1-14C]-acetate (final concentration 0.5 µCi/mL) and glucose (final concentration 5 mM).

-

Incubation: The cells are incubated for 2 hours at 37°C with gentle shaking.

-

Lipid Extraction: The reaction is stopped by adding Dole's reagent (isopropanol:heptane:H2SO4, 40:10:1). The lipids are extracted into the heptane phase.

-

Scintillation Counting: An aliquot of the heptane phase is transferred to a scintillation vial, the solvent is evaporated, and the radioactivity is measured using a liquid scintillation counter.

Western Blot Analysis for Protein Expression

Western blotting is used to determine the expression levels of key proteins involved in adipogenesis and signaling pathways.

-

Protein Extraction: Adipocytes treated with this compound are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., PPARγ, C/EBPα, p-AMPK, AMPK, p-ERK, ERK).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows related to the anti-lipogenic activity of this compound.

Proposed Signaling Pathway of this compound's Anti-Lipogenic Action

References

- 1. Item - Oil Red O staining in 3T3-L1 cells. - Public Library of Science - Figshare [plos.figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. Rosmarinic acid suppresses adipogenesis, lipolysis in 3T3-L1 adipocytes, lipopolysaccharide-stimulated tumor necrosis factor-α secretion in macrophages, and inflammatory mediators in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 5. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]

The Anticancer Potential of Cirsimarin in Breast Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Cirsimarin, a flavone found in various plants, has emerged as a promising candidate in anticancer research. This technical guide provides a comprehensive overview of the current understanding of this compound's potential in combating breast cancer cells, with a focus on its effects on cell viability, proliferation, migration, invasion, and the underlying molecular mechanisms. The information presented herein is a synthesis of available scientific literature, intended to facilitate further research and drug development efforts in this area.

Effects on Breast Cancer Cell Viability and Proliferation

This compound has demonstrated significant inhibitory effects on the viability and proliferation of breast cancer cells. In a key study involving the MCF-7 human breast cancer cell line, this compound was shown to decrease cell viability at concentrations starting from 40 μM, with the tested range being 10 to 320 μM[1][2].

Quantitative Data Summary

| Cell Line | Assay | Concentration Range (μM) | Effect | Reference |

| MCF-7 | Resazurin Assay | 10 - 320 | Decreased cell viability starting from 40 μM | [1][2] |

| MCF-7 | Colony Formation Assay | ≥ 40 μM | Decreased colony formation | [1] |

Further research is required to establish definitive IC50 values for this compound in various breast cancer cell lines.

Induction of Cell Death

Evidence suggests that this compound induces cell death in breast cancer cells. In 3D spheroid models of MCF-7 cells, this compound at concentrations of 40 μM and above induced cell death. The exact mechanism of cell death (e.g., apoptosis, necrosis) requires further detailed investigation.

Inhibition of Migration and Invasion

A critical aspect of cancer progression is the ability of cancer cells to migrate and invade surrounding tissues, leading to metastasis. This compound has shown potential in inhibiting these processes in MCF-7 breast cancer cells.

Experimental Observations

| Assay | Cell Model | Effect of this compound (≥ 40 μM) | Reference |

| Wound Healing Assay | 2D MCF-7 monolayer | Decreased horizontal migration | |

| Transwell Invasion Assay | 2D MCF-7 cells | Decreased invasion | |

| ECM® Gel Migration Assay | 3D MCF-7 spheroids | Diminished cell migration |

Molecular Mechanisms of Action

The anticancer effects of this compound in breast cancer cells appear to be mediated through the modulation of multiple genes involved in key cellular processes such as cell cycle regulation, apoptosis, and metastasis.

Gene Expression Modulation

A study on 3D spheroids of MCF-7 cells revealed that this compound negatively modulates the expression of several crucial genes:

| Cellular Process | Downregulated Genes |

| Cell Proliferation | CCND1, CCNA2, CDK2, CDK4, TNF |

| Apoptosis | BCL-XL, BAX, CASP9, BIRC5 |

| Migration/Invasion | MMP9, MMP11 |

The downregulation of cyclin (CCND1, CCNA2) and cyclin-dependent kinase (CDK2, CDK4) genes suggests that this compound may induce cell cycle arrest. The modulation of apoptosis-related genes (BCL-XL, BAX, CASP9, BIRC5) points towards the induction of programmed cell death. Furthermore, the decreased expression of matrix metalloproteinases (MMP9, MMP11) is consistent with the observed inhibition of cell migration and invasion.

Signaling Pathways

Based on the modulated genes, several signaling pathways are likely implicated in this compound's mechanism of action. The downregulation of cyclins and CDKs points to the inhibition of the Cell Cycle signaling pathway . The changes in BCL-XL, BAX, and CASP9 expression suggest the involvement of the intrinsic Apoptosis signaling pathway . The reduction in MMP expression may be linked to the downregulation of the TNF signaling pathway , which is known to influence metastasis.

Diagrams of Postulated Signaling Pathways and Experimental Workflows

Experimental workflow for assessing this compound's effect on cell viability.

Postulated signaling pathway for this compound-induced cell cycle arrest.

Postulated signaling pathway for this compound-induced apoptosis.

Experimental Protocols

Detailed experimental protocols for the assays mentioned are provided below as a reference for researchers. These are generalized protocols and may require optimization based on specific experimental conditions.

Cell Viability Assay (Resazurin Assay)

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 20, 40, 80, 160, 320 μM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the culture volume.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Measurement: Measure the fluorescence or absorbance at the appropriate wavelength (typically 570 nm excitation and 590 nm emission for fluorescence).

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Colony Formation Assay

-

Cell Seeding: Seed a low density of MCF-7 cells (e.g., 500-1000 cells/well) in a 6-well plate.

-

Treatment: Treat the cells with different concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form. Replace the medium with fresh medium containing the treatment every 2-3 days.

-

Fixation and Staining: After the incubation period, wash the colonies with PBS, fix with methanol, and stain with crystal violet.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Data Analysis: Express the results as the percentage of colony formation relative to the vehicle control.

Wound Healing (Scratch) Assay

-

Cell Seeding: Seed MCF-7 cells in a 6-well plate and grow to confluence.

-

Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the wells to remove detached cells and add fresh medium containing different concentrations of this compound or a vehicle control.

-

Image Acquisition: Capture images of the wound at 0 hours and at various time points thereafter (e.g., 12, 24, 48 hours).

-

Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Transwell Invasion Assay

-

Chamber Preparation: Coat the upper surface of a Transwell insert with a basement membrane matrix (e.g., Matrigel).

-

Cell Seeding: Seed MCF-7 cells in serum-free medium in the upper chamber of the Transwell insert.

-

Treatment: Add different concentrations of this compound or a vehicle control to the upper chamber.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate for 24-48 hours to allow for cell invasion.

-

Cell Removal and Staining: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Cell Counting: Count the number of invaded cells in several microscopic fields.

-

Data Analysis: Express the results as the number of invaded cells per field or as a percentage of the control.

Gene Expression Analysis (qRT-PCR)

-

Cell Treatment and RNA Extraction: Treat MCF-7 cells with this compound. After the desired incubation time, harvest the cells and extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR: Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers for the target genes (e.g., CCND1, BAX, MMP9) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Future Directions and Conclusion

The current body of evidence strongly suggests that this compound possesses anticancer potential against breast cancer cells, particularly the MCF-7 cell line. Its ability to inhibit cell proliferation, migration, and invasion, coupled with its modulatory effects on key cancer-related genes, makes it a compelling candidate for further investigation.

Future research should focus on:

-

Determining the IC50 values of this compound in a broader panel of breast cancer cell lines, including triple-negative and HER2-positive subtypes.

-

Elucidating the precise mechanisms of this compound-induced cell death.

-

Conducting in-depth studies to confirm the signaling pathways affected by this compound using techniques such as Western blotting to analyze protein expression and phosphorylation status.

-

Evaluating the in vivo efficacy and safety of this compound in animal models of breast cancer.

References

Cirsimarin: A Technical Guide on Structure-Activity Relationships for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cirsimarin, a flavone glycoside, has emerged as a compound of significant interest in the field of drug discovery due to its diverse pharmacological activities. Structurally, it is the 4'-O-glucoside of cirsimaritin (5,7-dihydroxy-6-methoxy-2-(4-hydroxyphenyl)-4H-chromen-4-one). Found in various medicinal plants, including those from the Cirsium and Microtea genera, this compound has demonstrated a range of biological effects, including anti-inflammatory, anticancer, and antilipogenic properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of the structure-activity relationship (SAR) of this compound, with a focus on its core biological activities. This document aims to serve as a resource for researchers and drug development professionals by summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways.

While specific SAR studies on a broad range of this compound derivatives are limited in the current literature, this guide will infer potential relationships based on the known activities of its aglycone, cirsimaritin, and the general principles of flavonoid and coumarin SAR.

Chemical Structure

This compound is a flavone glycoside with the following chemical structure:

-

Core Flavone Structure: A C6-C3-C6 skeleton.

-

Substituents on the A-ring: A hydroxyl group at position 5 and a methoxy group at position 6.

-

Substituent on the B-ring: A glucose moiety attached via an O-glycosidic bond at the 4' position.

The aglycone form, cirsimaritin, lacks the glucose moiety at the 4' position. The presence and position of these functional groups are crucial determinants of its biological activity.

Structure-Activity Relationship (SAR)

Due to a lack of extensive research on synthetic analogs of this compound, the SAR is primarily inferred from studies on its aglycone, cirsimaritin, and general knowledge of flavonoid SAR.

Anticancer Activity

The anticancer activity of flavonoids is influenced by the number and position of hydroxyl and methoxy groups on the aromatic rings. Studies on various flavones suggest that hydroxylation at specific positions can enhance cytotoxic effects. For instance, the presence of hydroxyl groups at the 3' and 4' positions of the B-ring is often associated with increased anti-inflammatory and anticancer activity.[3]

The glycosylation pattern also plays a significant role. Generally, the aglycone form of a flavonoid is more potent than its glycosylated counterpart, as the bulky sugar moiety can hinder interaction with molecular targets.[4] This is supported by the observation that deglycosylation of flavones increases their anti-inflammatory activity and absorption. Therefore, it is plausible that cirsimaritin, the aglycone of this compound, exhibits stronger direct anticancer activity.

Anti-inflammatory Activity

The anti-inflammatory effects of flavones are also heavily dependent on their substitution patterns. Key structural features for the anti-inflammatory activity of flavones include:

-

C2-C3 Double Bond: This feature, present in this compound, contributes to the planarity of the molecule and is generally associated with enhanced anti-inflammatory activity.

-

Hydroxyl Groups: The number and position of hydroxyl groups are critical. Specifically, hydroxyl groups at the 3' and 4' positions of the B-ring are known to promote anti-inflammatory effects. This compound itself has a glycosylated hydroxyl group at the 4' position, which may modulate its activity compared to its aglycone.

-

Methoxy Groups: Methoxy groups can influence the lipophilicity and metabolic stability of the compound, thereby affecting its bioavailability and activity. The methoxy group at the 6-position of this compound is a key structural feature.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the biological activities of cirsimaritin, the aglycone of this compound. This data provides a baseline for understanding the potency of the core flavone structure.

| Compound | Activity | Assay/Cell Line | IC₅₀/EC₅₀ | Reference |

| Cirsimaritin | Anticancer | NCIH-520 (Lung Squamous Carcinoma) | 23.29 µM | |

| Cirsimaritin | Anticancer | HCT-116 (Colon Carcinoma) | 24.70 µg/mL | |

| Cirsimaritin | Anticancer | MCF-7 (Breast Cancer) | 3.25 µg/mL | |

| Cirsimaritin | Anticancer | PC-3 (Prostate Cancer) | 4.3 µg/mL | |

| Cirsimaritin | Antioxidant | DPPH Radical Scavenging | 55.9 µM | |

| This compound | Antilipogenic | Isolated Adipocytes | 1.28 µM |

Key Signaling Pathways and Mechanisms of Action

This compound and its aglycone, cirsimaritin, have been shown to modulate several key signaling pathways implicated in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Cirsimaritin has been reported to inhibit the NF-κB signaling pathway, which is a key mechanism for its anti-inflammatory and anticancer effects.

References

- 1. The Current State of Knowledge in Biological Properties of Cirsimaritin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cyrusbio.com.tw [cyrusbio.com.tw]

- 3. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flavone deglycosylation increases their anti-inflammatory activity and absorption - PMC [pmc.ncbi.nlm.nih.gov]

Cirsimarin's Impact on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cirsimarin, a flavone glycoside, has garnered significant interest in the scientific community for its potential therapeutic applications. This document provides a comprehensive technical overview of the effects of this compound on gene expression, with a particular focus on its anti-inflammatory and anti-cancer properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms underpinning this compound's biological activities. We will explore its influence on key signaling pathways, present quantitative gene expression data, and provide detailed experimental methodologies to facilitate further investigation.

Anti-inflammatory Effects of this compound

This compound has demonstrated potent anti-inflammatory effects, primarily through the modulation of gene expression in macrophages. When stimulated with lipopolysaccharide (LPS), macrophages initiate an inflammatory cascade, upregulating the expression of numerous pro-inflammatory genes. This compound effectively counteracts this response by targeting key signaling pathways and reducing the expression of inflammatory mediators.

Modulation of Pro-inflammatory Gene Expression

This compound has been shown to concentration-dependently inhibit the mRNA expression of several key pro-inflammatory genes in LPS-stimulated RAW 264.7 and bone marrow-derived macrophages. This inhibitory effect is crucial for its anti-inflammatory activity.[1]

| Target Gene | Cell Line | Treatment | Effect | Reference |

| iNOS | RAW 264.7 Macrophages | This compound + LPS | Concentration-dependent decrease in mRNA expression | [1] |

| COX-2 | RAW 264.7 Macrophages | This compound + LPS | Concentration-dependent decrease in mRNA expression | [1] |

| TNF-α | RAW 264.7 Macrophages | This compound + LPS | Concentration-dependent decrease in mRNA expression | [1] |

| IL-6 | RAW 264.7 Macrophages | This compound + LPS | Concentration-dependent decrease in mRNA expression | [1] |

Key Signaling Pathways in Macrophages

This compound exerts its anti-inflammatory effects by suppressing the JAK/STAT and IRF-3 signaling pathways in LPS-stimulated macrophages.

JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors. Upon LPS stimulation, this pathway is activated, leading to the transcription of pro-inflammatory genes. This compound intervenes by down-regulating the phosphorylation of JAK and STAT proteins, thereby inhibiting their activation and subsequent gene transcription.

IRF-3 Pathway

Interferon regulatory factor 3 (IRF-3) is a key transcription factor in the innate immune response to viral and bacterial infections. Following LPS stimulation, IRF-3 is phosphorylated and translocates to the nucleus to induce the expression of type I interferons and other inflammatory genes. This compound has been shown to inhibit the nuclear translocation of IRF-3, thus dampening the inflammatory response.

Anti-cancer Effects of this compound

This compound has also demonstrated significant anti-cancer properties, particularly in breast cancer models. Its mechanism of action involves the negative modulation of genes associated with cell proliferation, survival, and metastasis.

Modulation of Cancer-related Gene Expression in MCF-7 Cells

In studies using the MCF-7 human breast cancer cell line, this compound has been shown to negatively modulate the expression of a suite of genes critical for tumor progression. These effects were observed in both 2D and 3D cell culture models.

| Gene Category | Target Gene | Cell Line | Treatment | Effect | Reference |

| Cell Proliferation | CCND1 (Cyclin D1) | MCF-7 | This compound | Negative modulation | |

| CCNA2 (Cyclin A2) | MCF-7 | This compound | Negative modulation | ||

| CDK2 | MCF-7 | This compound | Negative modulation | ||

| CDK4 | MCF-7 | This compound | Negative modulation | ||

| TNF | MCF-7 | This compound | Negative modulation | ||

| Cell Death | BCL-XL | MCF-7 | This compound | Negative modulation | |

| BAX | MCF-7 | This compound | Negative modulation | ||

| CASP9 (Caspase 9) | MCF-7 | This compound | Negative modulation | ||

| BIRC5 (Survivin) | MCF-7 | This compound | Negative modulation | ||

| Metastasis | MMP9 | MCF-7 | This compound | Downregulation | |

| MMP11 | MCF-7 | This compound | Downregulation |

The negative modulation of cyclin-dependent kinases (CDKs) and survivin (BIRC5) by this compound is of particular interest, as inhibitors of these proteins are being explored as versatile anti-cancer drugs. Furthermore, the downregulation of Tumor Necrosis Factor (TNF) may be linked to the observed reduction in Matrix Metalloproteinase (MMP) 9 and 11 expression, contributing to the anti-migration and anti-invasion properties of this compound.

Experimental Protocols

To facilitate the replication and further exploration of this compound's effects on gene expression, detailed methodologies for key experiments are provided below.

Anti-inflammatory Gene Expression Analysis in Macrophages

1. Cell Culture and Treatment:

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment:

-

Cells are seeded in appropriate culture plates and allowed to adhere.

-

Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time (e.g., 24 hours).

-

2. RNA Isolation and cDNA Synthesis:

-

Total RNA is extracted from the treated cells using a suitable RNA isolation kit according to the manufacturer's protocol.

-

The concentration and purity of the extracted RNA are determined using a spectrophotometer.

-

First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

3. Quantitative Real-Time PCR (qRT-PCR):

-

qRT-PCR is performed using a real-time PCR system with SYBR Green chemistry.

-

Specific primers for the target genes (iNOS, COX-2, TNF-α, IL-6) and a reference gene (e.g., GAPDH or β-actin) are used.

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

A melt curve analysis is performed to verify the specificity of the amplified products.

4. Data Analysis:

-

The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.

-

The expression levels of the target genes are normalized to the expression of the reference gene.

-

The results are expressed as fold change relative to the control group (LPS stimulation without this compound treatment).

Anti-cancer Gene Expression Analysis in Breast Cancer Cells

1. Cell Culture and Treatment:

-

Cell Line: MCF-7 human breast cancer cells.

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% sodium pyruvate.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment:

-

Cells are seeded in appropriate culture vessels.

-

Treat cells with various concentrations of this compound (e.g., 10 to 320 µM) for a specified duration (e.g., 24, 48, or 72 hours).

-

2. RNA Isolation and cDNA Synthesis:

-

Follow the same procedure as described for macrophages.

3. Quantitative Real-Time PCR (qRT-PCR):

-

Perform qRT-PCR using specific primers for the target genes (CCND1, CCNA2, CDK2, CDK4, TNF, BCL-XL, BAX, CASP9, BIRC5, MMP9, MMP11) and a suitable reference gene.

4. Data Analysis:

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to untreated controls.

Conclusion

This compound demonstrates significant potential as a therapeutic agent through its ability to modulate gene expression in both inflammatory and cancerous conditions. In macrophages, it effectively suppresses the expression of key pro-inflammatory genes by inhibiting the JAK/STAT and IRF-3 signaling pathways. In breast cancer cells, it negatively impacts genes crucial for proliferation, survival, and metastasis. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate the nuanced molecular mechanisms of this compound and to explore its full therapeutic potential. Further studies focusing on obtaining more granular quantitative gene expression data will be invaluable in advancing our understanding of this promising natural compound.

References

Understanding the Bioavailability of Cirsimarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cirsimarin, a flavone glycoside found in various medicinal plants, has garnered scientific interest for its potential therapeutic effects, including anti-inflammatory and antilipogenic properties. The efficacy of any bioactive compound is intrinsically linked to its bioavailability, which governs its absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the current understanding of this compound's bioavailability, with a focus on its pharmacokinetic profile. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes relevant biological pathways and workflows to support further research and development. While intravenous pharmacokinetic data in preclinical models are available, a significant knowledge gap exists regarding its oral bioavailability, a critical parameter for clinical translation.

Pharmacokinetic Profile of this compound

The pharmacokinetic profile of this compound has been primarily investigated through intravenous administration in rat models. These studies provide essential data on its distribution and elimination characteristics.

Quantitative Pharmacokinetic Parameters

A key study provides the following pharmacokinetic parameters for this compound following a 1 mg/kg intravenous administration in Sprague Dawley rats.[1][2]

| Parameter | Value (Mean ± SD) | Unit | Description |

| Dose | 1 | mg/kg | Intravenous administration |

| AUC(0-t) | 1068.2 ± 359.2 | ng/mL·h | Area under the plasma concentration-time curve from time 0 to the last measurable time point. |

| t1/2 | 1.1 ± 0.4 | h | Elimination half-life. |

Table 1: Intravenous Pharmacokinetic Parameters of this compound in Rats[1][2]

The data indicates a relatively rapid elimination of this compound from the plasma in rats.[1]

Oral Bioavailability

Currently, there is a lack of published studies that have determined the absolute or relative oral bioavailability of this compound. One study noted that oral administration of this compound to mice led to a reduction in intra-abdominal fat, suggesting some degree of absorption from the gastrointestinal tract. However, this study did not provide pharmacokinetic data such as Cmax, Tmax, or AUC following oral dosing, which are necessary to quantify oral bioavailability. The absence of this data is a critical gap in understanding the potential of this compound as an orally administered therapeutic agent.

Experimental Protocols

This section details the methodologies employed in the key pharmacokinetic study of intravenous this compound administration in rats.

In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague Dawley rats (200–220 g) were used for the study. All experimental procedures were approved by the Animal Care Committee of Wenzhou Medical University.

-

Drug Administration: this compound was administered intravenously at a dose of 1 mg/kg.

-

Blood Sampling: Blood samples (150 μL) were collected from the tail vein at 0.083, 0.5, 1, 2, 3, 4, 6, and 8 hours post-administration into heparinized centrifuge tubes.

-

Plasma Preparation: Plasma was separated by centrifugation at 3000 rpm for 10 minutes and stored at –20°C until analysis.

Bioanalytical Method: UPLC-MS/MS

An ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the quantification of this compound in rat plasma.

-

Sample Preparation:

-

50 μL of rat plasma was mixed with 150 μL of acetonitrile (containing 50 ng/mL of the internal standard, iridin).

-

The mixture was vortexed for 1.0 minute.

-

The sample was then centrifuged at 13,000 rpm for 10 minutes at 4°C.

-

100 μL of the supernatant was transferred to an LC-MS vial.

-

2 μL of the solution was injected into the UPLC-MS/MS system.

-

-

Chromatographic and Mass Spectrometric Conditions:

-

UPLC System: Waters ACQUITY UPLC

-

Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm)

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)

-

Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

This compound: m/z 477.1 → 315.1

-

Iridin (Internal Standard): m/z 497.1 → 315.1

-

-

-

Method Validation:

-

Linearity: The standard curve was linear over the concentration range of 1–3000 ng/mL.

-

Precision: The intra- and inter-day precision was less than 14%.

-

Accuracy: The accuracy ranged from 92.5% to 107.3%.

-

Recovery: The extraction recovery was greater than 84.2%.

-

Matrix Effect: The matrix effect was between 103.6% and 107.4%.

-

Factors Potentially Influencing this compound Bioavailability

While specific data on this compound is limited, the bioavailability of related flavonoids is known to be influenced by several factors:

-